3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives, including 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one, can be achieved through various methods. One common approach involves the reaction of amine and arene aldehydes under refluxing toluene . Another method includes the use of multicomponent reactions, click reactions, nano-catalysis, and green chemistry techniques to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often focus on green synthesis techniques. These methods utilize inexpensive reactants, nontoxic solvents, reusable catalysts, and solvent-free synthesis with high yields. Techniques such as microwave irradiation, sonochemistry, and surface chemistry are commonly employed .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Scientific Research Applications
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms enhances its pharmacological properties, allowing it to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The compound’s ability to modulate these pathways contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A five-membered ring with sulfur and nitrogen atoms, similar to thiazole but with different substitution patterns.
Thiazolidin-4-one: A derivative of thiazolidine with a carbonyl group at the fourth position.
Uniqueness
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl and sulfanylidene groups enhances its reactivity and pharmacological activities compared to other thiazolidine derivatives .
Properties
CAS No. |
98190-25-1 |
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Molecular Formula |
C11H16N2OS3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H16N2OS3/c1-3-13-10(14)8(17-11(13)15)4-5-9-12(2)6-7-16-9/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
HPPBDZPYOVWCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(SC1=S)C=CC2N(CCS2)C |
Origin of Product |
United States |
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